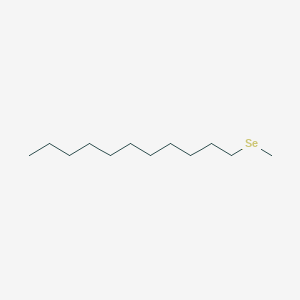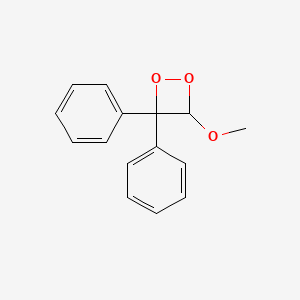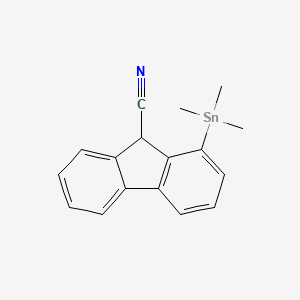
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one typically involves multiple steps. One common method involves the chlorination of a precursor compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The formation of the pyrrolidinone ring itself is a cyclization reaction.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or chloromethyl groups.
科学的研究の応用
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pyrrolidinone ring structure also plays a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(chloromethyl)pyrrolidin-2-one
- 3-Chloro-4-(methyl)pyrrolidin-2-one
- 1-Pentyl-3-chloropyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. Its pentyl substitution also contributes to its unique physical and chemical properties compared to other similar compounds.
特性
CAS番号 |
61213-15-8 |
|---|---|
分子式 |
C10H17Cl2NO |
分子量 |
238.15 g/mol |
IUPAC名 |
3-chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C10H17Cl2NO/c1-2-3-4-5-13-7-8(6-11)9(12)10(13)14/h8-9H,2-7H2,1H3 |
InChIキー |
QRTCMWASMUSDJF-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1CC(C(C1=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


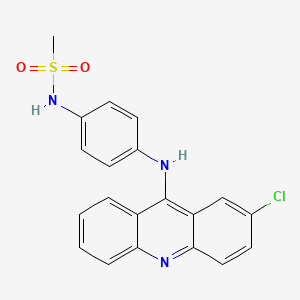

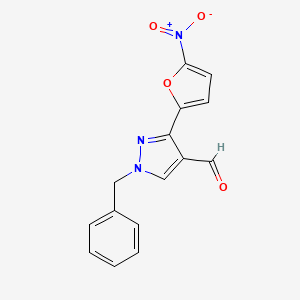
![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)

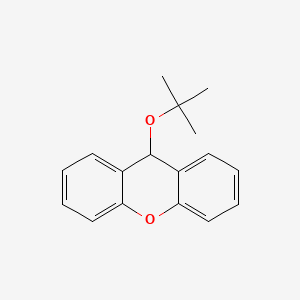
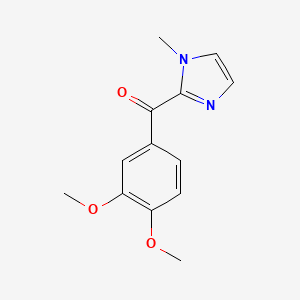
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
